molecular formula C10H22N4O2 B8819436 2-(1,4,7,10-Tetraazacyclododecan-1-yl)acetic acid CAS No. 170454-90-7

2-(1,4,7,10-Tetraazacyclododecan-1-yl)acetic acid

Cat. No.: B8819436
CAS No.: 170454-90-7
M. Wt: 230.31 g/mol
InChI Key: XDLOGHYCUQYEKA-UHFFFAOYSA-N
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Description

2-(1,4,7,10-Tetraazacyclododecan-1-yl)acetic acid is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is widely used in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1,4,7,10-Tetraazacyclododecan-1-yl)acetic acid can be synthesized through several methods. One common approach involves the cyclization of linear tetraamines with appropriate acetic acid derivatives under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and drying under inert gas to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

2-(1,4,7,10-Tetraazacyclododecan-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The primary mechanism of action of 2-(1,4,7,10-Tetraazacyclododecan-1-yl)acetic acid involves its ability to form stable complexes with metal ions. These complexes can then interact with biological targets, such as proteins and cells, to exert their effects. The compound’s macrocyclic structure allows for high affinity and selectivity in binding metal ions, which is crucial for its applications in imaging and therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4,7,10-Tetraazacyclododecan-1-yl)acetic acid is unique due to its specific structure, which allows for the formation of highly stable metal complexes. This stability is essential for its use in medical imaging and therapeutic applications, where precise targeting and minimal side effects are crucial .

Properties

CAS No.

170454-90-7

Molecular Formula

C10H22N4O2

Molecular Weight

230.31 g/mol

IUPAC Name

2-(1,4,7,10-tetrazacyclododec-1-yl)acetic acid

InChI

InChI=1S/C10H22N4O2/c15-10(16)9-14-7-5-12-3-1-11-2-4-13-6-8-14/h11-13H,1-9H2,(H,15,16)

InChI Key

XDLOGHYCUQYEKA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(CCNCCN1)CC(=O)O

Origin of Product

United States

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